BMS-986142
Übersicht
Beschreibung
BMS-986142 is a potent and highly selective reversible small molecule inhibitor of Bruton’s tyrosine kinase (BTK) . It is currently being investigated in clinical trials for the treatment of rheumatoid arthritis (RA) and primary Sjögren’s syndrome . It provides potent and selective inhibition of BTK (IC50 = 0.5 nM), blocks antigen receptor-dependent signaling and functional endpoints (cytokine production, co-stimulatory molecule expression, and proliferation) in human B cells (IC50 ≤ 5 nM), inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells, and blocks RANK-L-induced osteoclastogenesis .
Molecular Structure Analysis
This compound has two atropisomeric centers that are rotationally locked to provide a single, stable atropisomer . This results in enhanced potency and selectivity .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C32H30F2N4O4 and a molecular weight of 572.60 . It is a potent and highly selective reversible small molecule inhibitor of BTK with an IC50 of 0.5 nM .
Wissenschaftliche Forschungsanwendungen
Behandlung von rheumatoider Arthritis
BMS-986142 hat in murinen Modellen der rheumatoiden Arthritis (RA), einschließlich kollageninduzierter Arthritis (CIA) und kollagenantikörperinduzierter Arthritis (CAIA), eine robuste Wirksamkeit gezeigt {svg_1} {svg_2}. Derzeit wird es in klinischen Studien zur Behandlung von RA untersucht {svg_3}.
Steigerung der Wirksamkeit der Standardversorgung
In experimentellen Modellen der RA konnte gezeigt werden, dass this compound die Wirksamkeit von Wirkstoffen erhöht, die den klinischen Standard der Versorgung repräsentieren {svg_4}. Wenn eine suboptimale Dosis von this compound mit anderen Wirkstoffen kombiniert wurde, die den aktuellen Standard der Versorgung bei RA (z. B. Methotrexat, den TNFα-Antagonisten Etanercept oder die murine Form von CTLA4-Ig) im CIA-Modell repräsentieren, wurde eine verbesserte Wirksamkeit im Vergleich zu jedem einzelnen Wirkstoff beobachtet {svg_5}.
Hemmung von BTK
This compound ist ein potenter und hochspezifischer reversibler niedermolekularer Inhibitor von BTK {svg_6}. BTK reguliert kritische Signaltransduktionswege, die an der Pathobiologie von RA und anderen Autoimmunerkrankungen beteiligt sind {svg_7}.
Blockierung der antigenrezeptorabhängigen Signalgebung
This compound blockiert die antigenrezeptorabhängige Signalgebung und funktionelle Endpunkte (Zytokinproduktion, Expression von Kostimulationsmolekülen und Proliferation) in menschlichen B-Zellen {svg_8}.
Hemmung der Fcγ-Rezeptor-abhängigen Zytokinproduktion
This compound hemmt die Fcγ-Rezeptor-abhängige Zytokinproduktion aus peripheren mononukleären Blutzellen {svg_9}.
Blockierung der RANK-L-induzierten Osteoklastogenese
This compound blockiert die RANK-L-induzierte Osteoklastogenese {svg_10}. Dies ist besonders relevant im Kontext von RA, bei der Knochenerosion ein großes Problem darstellt.
Wirkmechanismus
Target of Action
BMS-986142 is a potent, selective, and reversible inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a critical enzyme in the B cell antigen receptor signaling pathway, playing a key role in the development, activation, and survival of B cells .
Mode of Action
This compound interacts with BTK, inhibiting its activity . This inhibition blocks antigen receptor-dependent signaling and functional endpoints in human B cells, including cytokine production, co-stimulatory molecule expression, and proliferation . It also inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells .
Biochemical Pathways
The inhibition of BTK by this compound affects several biochemical pathways. It blocks the B cell antigen receptor signaling pathway, which is crucial for B cell development, activation, and survival . It also inhibits the Fcγ receptor-dependent pathway, reducing cytokine production from peripheral blood mononuclear cells . Additionally, it blocks RANK-L-induced osteoclastogenesis .
Pharmacokinetics
This compound is rapidly absorbed with peak concentrations occurring within 2 hours, and is eliminated with a mean half-life ranging from 7 to 11 hours . The exposure of this compound appears dose-proportional within the dose ranges tested . These pharmacokinetic properties support once-daily dosing .
Result of Action
The inhibition of BTK by this compound leads to a reduction in clinically evident disease in murine models of rheumatoid arthritis (RA), including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in the presence of other agents representing the current standard of care for RA (e.g., methotrexate, the TNFα antagonist etanercept, or the murine form of CTLA4-Ig), a suboptimal dose of this compound demonstrated improved efficacy compared to either agent alone in the CIA model .
Biochemische Analyse
Biochemical Properties
Bms-986142 plays a significant role in biochemical reactions by inhibiting BTK, a critical regulator of signal transduction pathways involved in the pathobiology of RA and other autoimmune disorders . It interacts with BTK, blocking antigen receptor-dependent signaling and functional endpoints in human B cells .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits Fcγ receptor-dependent cytokine production from peripheral blood mononuclear cells and blocks RANK-L-induced osteoclastogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by providing potent and selective inhibition of BTK . It blocks antigen receptor-dependent signaling and functional endpoints such as cytokine production, co-stimulatory molecule expression, and proliferation in human B cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown robust efficacy in murine models of RA, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA) . The effects of this compound change over time, with robust efficacy observed without continuous, complete inhibition of BTK .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It displays robust efficacy in murine models of RA, including CIA and CAIA . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
Given its role as a BTK inhibitor, it likely interacts with enzymes or cofactors involved in signal transduction pathways related to autoimmune disorders .
Eigenschaften
IUPAC Name |
(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F2N4O4/c1-15-17(7-6-10-24(15)38-30(40)19-8-5-9-21(33)28(19)37(4)31(38)41)25-22(34)14-20(29(35)39)27-26(25)18-12-11-16(32(2,3)42)13-23(18)36-27/h5-10,14,16,36,42H,11-13H2,1-4H3,(H2,35,39)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMMWAJAFUANM-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)CC(CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1N2C(=O)C3=C(C(=CC=C3)F)N(C2=O)C)C4=C(C=C(C5=C4C6=C(N5)C[C@H](CC6)C(C)(C)O)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1643368-58-4 | |
Record name | BMS-986142 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643368584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-986142 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15291 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-986142 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJX9GH268R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.